[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate
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Description
[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate is a useful research compound. Its molecular formula is C31H25N3O3 and its molecular weight is 487.5 g/mol. The purity is usually 95%.
The exact mass of the compound Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester is 487.18959167 g/mol and the complexity rating of the compound is 769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Metabolism
A study on the metabolic pathways of a novel antidepressant, Lu AA21004, involving benzoic acid derivatives, highlights the role of various cytochrome P450 enzymes in the oxidative metabolism of pharmaceutical compounds. This research indicates the complexity of drug metabolism and the significance of benzoic acid derivatives in the formation of metabolites (Hvenegaard et al., 2012).
Synthesis Methodologies
Research on the synthesis and structural investigation of triorganostannyl esters of aminobenzoic acids showcases the development of compounds with potential applications in material science and coordination chemistry. These studies often explore the physicochemical properties and intermolecular interactions of the synthesized compounds, which could be relevant for the development of new materials or chemical sensors (Tzimopoulos et al., 2010).
Biological Applications
Investigations into the synthesis and pharmacological screening of piperazine derivatives for their analgesic activity demonstrate the potential therapeutic applications of compounds structurally related to "Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester". These studies contribute to understanding how modifications in chemical structures can influence biological activity, offering insights into drug design and development processes (Nikolova et al., 1993).
Properties
IUPAC Name |
[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N3O3/c35-30(29-25-13-4-6-15-27(25)32-28-16-7-5-14-26(28)29)34-19-17-33(18-20-34)23-11-8-12-24(21-23)37-31(36)22-9-2-1-3-10-22/h1-16,21H,17-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBKONTYPMRBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3)C(=O)C4=C5C=CC=CC5=NC6=CC=CC=C64 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.